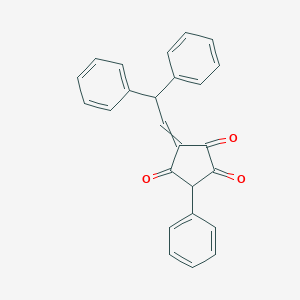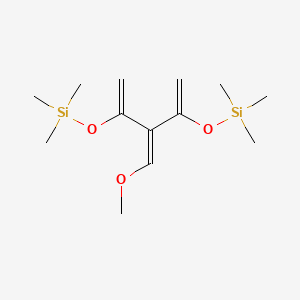
5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane is an organic compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of silicon, oxygen, and carbon atoms, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane typically involves the reaction of silicon-based precursors with methoxymethylidene groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of certain bonds within the molecule.
Substitution: The methoxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield silicon-oxygen compounds, while reduction reactions can produce simpler silicon-based molecules.
Wissenschaftliche Forschungsanwendungen
5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex silicon-based compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various substrates, influencing their reactivity and stability. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane include:
- 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-(Methoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
What sets this compound apart from similar compounds is its unique combination of silicon and oxygen atoms, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Eigenschaften
CAS-Nummer |
90330-49-7 |
|---|---|
Molekularformel |
C13H26O3Si2 |
Molekulargewicht |
286.51 g/mol |
IUPAC-Name |
[3-(methoxymethylidene)-4-trimethylsilyloxypenta-1,4-dien-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H26O3Si2/c1-11(15-17(4,5)6)13(10-14-3)12(2)16-18(7,8)9/h10H,1-2H2,3-9H3 |
InChI-Schlüssel |
HRBKAKLHEDSRIG-UHFFFAOYSA-N |
Kanonische SMILES |
COC=C(C(=C)O[Si](C)(C)C)C(=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
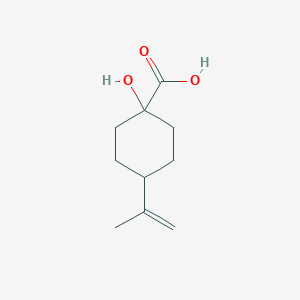
![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)
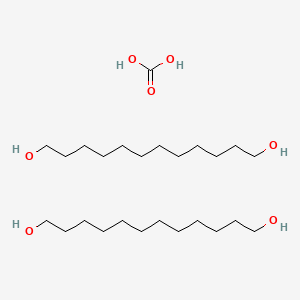
![4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14370379.png)
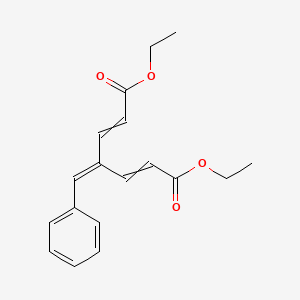
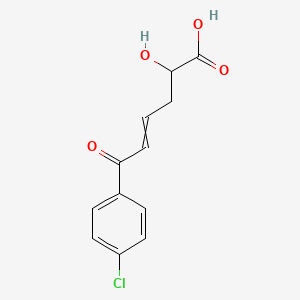

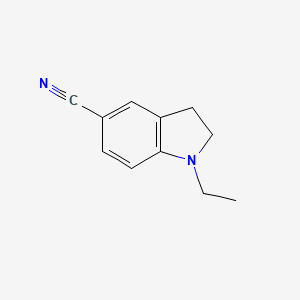
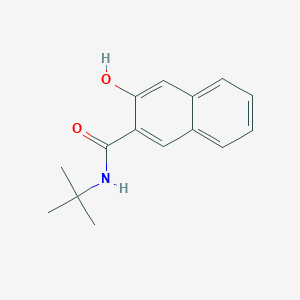
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
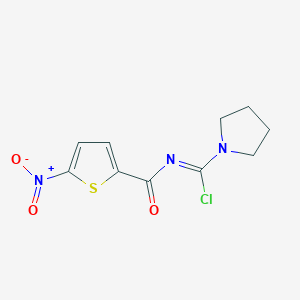
![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)
